molecular formula C23H30BNO4 B13042291 Benzyl n-[2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-yl]carbamate

Benzyl n-[2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-yl]carbamate

Cat. No.: B13042291
M. Wt: 395.3 g/mol
InChI Key: VPQHYURTSTXVOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl n-[2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-yl]carbamate is a complex organic compound that features a boronate ester group. This compound is often used in organic synthesis and has applications in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl n-[2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-yl]carbamate typically involves the reaction of benzyl carbamate with a boronate ester derivative. The reaction conditions often require the presence of a palladium catalyst and a base to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl n-[2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-yl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, often requiring a catalyst .

Major Products

The major products formed from these reactions include boronic acids, amines, and substituted derivatives of the original compound .

Scientific Research Applications

Benzyl n-[2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-yl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Benzyl n-[2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-yl]carbamate exerts its effects involves the interaction of the boronate ester group with specific molecular targets. This interaction can modulate the activity of enzymes and other proteins, leading to various biochemical effects. The compound’s ability to form reversible covalent bonds with hydroxyl groups is a key aspect of its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl n-[2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-yl]carbamate is unique due to its specific structural features, such as the presence of both a boronate ester group and a carbamate group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .

Properties

Molecular Formula

C23H30BNO4

Molecular Weight

395.3 g/mol

IUPAC Name

benzyl N-[2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-yl]carbamate

InChI

InChI=1S/C23H30BNO4/c1-21(2,25-20(26)27-16-17-11-8-7-9-12-17)18-13-10-14-19(15-18)24-28-22(3,4)23(5,6)29-24/h7-15H,16H2,1-6H3,(H,25,26)

InChI Key

VPQHYURTSTXVOK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C)(C)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.